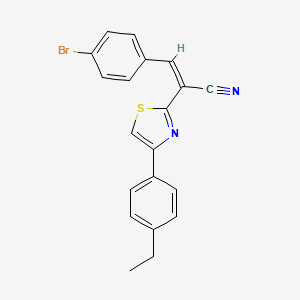

(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

This compound belongs to the acrylonitrile class of heterocyclic derivatives, characterized by a (Z)-configured acrylonitrile core linked to a 4-bromophenyl group and a 4-(4-ethylphenyl)thiazol-2-yl moiety. Such structural features are critical for applications in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., organic semiconductors) .

Properties

IUPAC Name |

(Z)-3-(4-bromophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSBPCVHEJDQRT-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is coupled with a suitable halogenated precursor.

Formation of the Acrylonitrile Moiety: The acrylonitrile moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethyl group.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product would be the corresponding amine.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are known for their bioactivity.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the structure could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The thiazole ring and the nitrile group are likely to play key roles in these interactions, potentially through hydrogen bonding, π-π stacking, or covalent modification of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

Compound 15 : (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ()

- Key Differences : Replaces the ethylphenyl-thiazole with a benzo[d]thiazol-2-yl group and introduces a trimethoxyphenyl ring.

- Impact : The electron-donating methoxy groups enhance π-conjugation, improving anticancer activity (GI₅₀: 0.021–12.2 μM) compared to bromophenyl derivatives. The benzo[d]thiazole moiety may increase planarity, aiding intercalation with DNA or protein targets .

Compound 27a : 3-(4-Methoxyphenyl)-2-(4-(8-ethoxycoumarin-3-yl)thiazol-2-yl)acrylonitrile hydrobromide ()

- Key Differences : Incorporates a coumarin-thiazole hybrid and a hydrobromide salt.

- Impact : The coumarin group introduces fluorescence properties, useful in bioimaging. The hydrobromide salt enhances aqueous solubility but may reduce membrane permeability. IR data (υ(CN): 2,207 cm⁻¹) aligns with acrylonitrile derivatives, but the coumarin CO stretch (1,728 cm⁻¹) is unique .

Compound 4/5 : 4-(4-Aryl)-2-(5-(4-fluorophenyl)-triazolyl)thiazoles ()

- Key Differences : Fluorophenyl and triazole substituents replace bromophenyl and ethylphenyl groups.

- Impact: Fluorine’s electronegativity enhances metabolic stability.

Compounds A–D: (Z)-2-(4-Halophenyl)-3-(4-(diphenylamino)phenyl)acrylonitriles ()

- Key Differences: Halogen variation (Br, Cl, F) and diphenylamino substituents.

- Impact : Bromine’s polarizability enhances thin-film crystallinity in doctor blade deposition. Ethylphenyl-thiazole in the target compound may further improve film morphology due to increased hydrophobicity .

Crystallographic and Computational Insights

- Crystal Packing : Isostructural compounds () highlight the role of halogen substituents in packing efficiency. Bromine’s larger van der Waals radius may lead to denser packing than fluorine analogs.

- Software Tools : SHELX () and WinGX () are widely used for structural refinement. The target compound’s structure could be solved using these tools, with ethylphenyl-thiazole requiring careful handling of torsional angles .

Biological Activity

(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of thiazole derivatives, characterized by a bromophenyl group, an ethylphenyl group, and a thiazole ring connected through an acrylonitrile moiety. The synthesis typically involves:

- Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.

- Introduction of the Bromophenyl Group : Via Suzuki coupling with bromophenylboronic acid.

- Formation of the Acrylonitrile Moiety : Through Knoevenagel condensation between an aldehyde and malononitrile in the presence of a base.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate significant antibacterial and antifungal activities.

- Minimum Inhibitory Concentration (MIC) : Studies reveal that derivatives exhibit MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound has been shown to inhibit biofilm formation more effectively than standard antibiotics like Ciprofloxacin, indicating its potential as a therapeutic agent against resistant strains .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The thiazole ring and nitrile group may facilitate binding to enzymes or receptors, modulating biochemical pathways through mechanisms such as hydrogen bonding and π-π stacking interactions .

Case Studies

-

Antibacterial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives, highlighting that compounds with similar structures to this compound showed promising results against Gram-positive and Gram-negative bacteria .

Pathogen MIC (µg/mL) Staphylococcus aureus 0.22 E. coli 0.25 Pseudomonas aeruginosa 0.30 - Antifungal Activity : The compound has also demonstrated antifungal properties, exhibiting MIC values against Candida albicans and Fusarium oxysporum, suggesting its broad-spectrum efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.